molecular formula C8H9NO2 B155146 cis-1,2,3,6-Tetrahydrophthalimide CAS No. 1469-48-3

cis-1,2,3,6-Tetrahydrophthalimide

Cat. No.: B155146
CAS No.: 1469-48-3
M. Wt: 151.16 g/mol
InChI Key: CIFFBTOJCKSRJY-OLQVQODUSA-N
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Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of cis-captafol , a fungicide, suggesting that it may interact with biological targets related to fungal growth and development.

Mode of Action

As an intermediate in the synthesis of cis-Captafol , it may undergo various chemical reactions to form this compound, which then interacts with its targets

Biochemical Pathways

Given its role as an intermediate in the synthesis of cis-Captafol , it may be involved in pathways related to fungal growth and development. More research is needed to identify the specific pathways affected by this compound.

Result of Action

As an intermediate in the synthesis of cis-Captafol , its primary role may be in the formation of this fungicide. The effects of cis-Captafol on fungal cells could provide some insight into the potential effects of cis-1,2,3,6-Tetrahydrophthalimide.

Chemical Reactions Analysis

Types of Reactions: cis-1,2,3,6-Tetrahydrophthalimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imides and anhydrides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products Formed:

    Oxidation: Formation of imides and anhydrides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

cis-1,2,3,6-Tetrahydrophthalimide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • cis-1,2,3,6-Tetrahydrophthalic anhydride
  • Phthalimide
  • 1,2-Cyclohexanedicarboxylic anhydride

Comparison: cis-1,2,3,6-Tetrahydrophthalimide is unique due to its specific structural configuration and reactivity. Compared to similar compounds, it offers distinct advantages in certain synthetic applications and exhibits unique chemical properties that make it valuable in various research and industrial contexts .

Biological Activity

Cis-1,2,3,6-Tetrahydrophthalimide (THPI) is an organic compound derived from tetrahydrophthalic anhydride. It has garnered attention for its diverse biological activities, particularly in the context of its role as a metabolite of the widely used fungicide Captan. This article aims to summarize the biological activity of THPI, focusing on its pharmacological properties, toxicological profiles, and potential applications in various fields.

  • Molecular Formula : C8H9NO2
  • Molecular Weight : Approximately 151.16 g/mol
  • Physical Appearance : Yellow to light beige powder or flakes
  • Melting Point : 131 to 138 °C

Biological Activity Overview

THPI exhibits a range of biological activities that have been explored through various studies:

Antimicrobial Activity

Research has demonstrated that THPI and its derivatives possess antimicrobial properties. A study involving synthesized N-substituted THPI derivatives showed significant inhibitory effects against Gram-negative bacteria such as Escherichia coli:

Compound No.Inhibition Zone (mm)
Standard (Cephalexin)48
THPI Derivative 13
THPI Derivative 22
THPI Derivative 34

These results indicate that while some derivatives show limited activity, others may provide a basis for developing new antimicrobial agents .

Toxicological Studies

The toxicological profile of THPI has been assessed in various animal models. Notably, there is no evidence of carcinogenicity associated with THPI based on available studies . In vivo tests have shown that THPI does not exhibit significant acute toxicity when administered at typical exposure levels found in agricultural settings.

Metabolism and Biomonitoring

THPI is recognized as a specific metabolite of Captan, which is frequently used in agriculture as a fungicide. Studies have indicated that monitoring THPI levels can serve as an effective biomarker for Captan exposure among agricultural workers . For instance, a study involving orchard pesticide applicators found detectable levels of THPI in urine samples, correlating with the frequency and intensity of Captan application .

Case Studies

  • Agricultural Health Study : This study evaluated pesticide exposure among orchard workers and highlighted the significance of THPI as a biomarker for Captan exposure. The results indicated that higher levels of THPI in urine were associated with increased exposure to Captan during pesticide application .
  • Metabolism Studies : In lactating goats and laying hens dosed with Captan, metabolites including THPI were tracked to assess the distribution and excretion patterns. The studies revealed that significant portions of the administered dose were recovered in excreta and milk, underscoring the need for careful monitoring in food safety contexts .

Properties

IUPAC Name

(3aR,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFFBTOJCKSRJY-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]2[C@@H]1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041220
Record name cis-1,2,3,6-Tetrahydrophthalimide
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469-48-3, 27813-21-4
Record name cis-1,2,3,6-Tetrahydrophthalimide
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Record name 4-Cyclohexene-1,2-dicarboximide, cis-
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Record name 1469-48-3
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Record name cis-1,2,3,6-Tetrahydrophthalimide
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Record name cis-1,2,3,6-tetrahydrophthalimide
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Record name cis-4-cyclohexene-1,2-dicarboximide
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Record name 4-CYCLOHEXENE-1,2-DICARBOXIMIDE, CIS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does cis-1,2,3,6-tetrahydrophthalimide relate to fungicide degradation?

A1: this compound is a key degradation product of the fungicide captan. Research has shown that certain bacteria, like Bacillus circulans, can utilize captan as an energy source, breaking it down into this compound. This compound is then further degraded via a protocatechuate pathway, ultimately leading to the complete mineralization of the fungicide. []

Q2: What analytical methods are used to detect and quantify this compound?

A2: Several analytical techniques have been employed to identify and measure this compound. These include high-performance liquid chromatography (HPLC), infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods provide complementary information about the compound's presence and structural characteristics. [, , ]

Q3: Can this compound be used as a biomarker for pesticide exposure?

A3: Yes, research suggests that this compound holds potential as a wastewater-based epidemiology (WBE) biomarker. The detection of this compound in wastewater, along with other pesticide metabolites, can provide insights into the use of specific pesticides within a particular geographical area and potentially assess human exposure to these substances. []

Q4: Has this compound been explored for applications beyond pesticide degradation?

A5: Yes, researchers have investigated the use of this compound derivatives for potential pharmaceutical applications. Studies have explored its use in developing treatments for benign prostatic hyperplasia, although the specific details of this research have been withdrawn. [] Additionally, this compound serves as a precursor in the synthesis of various substituted 1,2,4-triazoles and 1,3,4-thiadiazoles. These heterocyclic compounds are known for their potential biological activities, including antibacterial properties. []

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